molecular formula C19H22Cl2N2O B2946574 1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one CAS No. 379238-57-0

1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one

Cat. No.: B2946574
CAS No.: 379238-57-0
M. Wt: 365.3
InChI Key: FNUOKXXTRZTJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology. This compound features a pyrrole heterocycle, a structural motif prevalent in many natural and synthetic compounds with demonstrated biological activity . The pyrrole ring is known for its aromaticity and favorable physicochemical properties, including lipophilicity that facilitates passive diffusion across biological membranes, making it a valuable scaffold in drug discovery . Research into pyrrole-containing compounds has highlighted their potential as antibacterial agents, with various derivatives showing activity against resistant pathogens . Furthermore, synthetic compounds based on the pyrrole structure have emerged as having neuroprotective properties and the ability to dampen pro-inflammatory responses of glial cells, such as microglia and astrocytes . These properties position pyrrole derivatives as potential therapeutic agents for studying complex neuroinflammatory conditions, including HIV-1-associated neurocognitive disorder (HAND), where modulating glial cell activation is a key research objective . The specific structure of this compound, which incorporates a 3,4-dichlorophenyl group and a piperidine moiety, suggests it may interact with various biological targets and serves as a sophisticated intermediate for further chemical exploration. This product is intended for research purposes in a controlled laboratory environment. It is strictly for in-vitro and R&D use and is not intended for human consumption.

Properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O/c1-13-10-16(19(24)12-22-8-4-3-5-9-22)14(2)23(13)15-6-7-17(20)18(21)11-15/h6-7,10-11H,3-5,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUOKXXTRZTJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring through a condensation reaction between a 3,4-dichlorophenyl ketone and an amine. This is followed by the introduction of the piperidine ring via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Mechanisms

The synthesis of 1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one involves multi-step reactions, leveraging pyrrole core functionalization and coupling strategies. Key steps include:

  • Pyrrole Ring Formation :
    The 2,5-dimethylpyrrole scaffold is typically synthesized via cyclization of 1,4-diketones with amines. For example, 2,5-hexanedione reacts with ammonia derivatives under acidic conditions to form the pyrrole ring .

  • Electrophilic Substitution for Aryl Attachment :
    The 3,4-dichlorophenyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. A brominated pyrrole intermediate reacts with 3,4-dichlorophenylboronic acid in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) to install the aryl moiety .

  • Ethanone-Piperidine Linkage :
    The ketone group is introduced through Friedel-Crafts acylation, where acetyl chloride reacts with the pyrrole intermediate. Subsequent nucleophilic substitution with piperidine forms the final ethanone-piperidine bond .

Reactivity of Functional Groups

The compound exhibits distinct reactivity patterns due to its substituents:

Functional Group Reactivity
3,4-Dichlorophenyl Electron-withdrawing; directs electrophilic substitution to meta/para positions. Resistant to hydrolysis.
2,5-Dimethylpyrrole Electron-rich aromatic system; prone to electrophilic substitution (e.g., halogenation, nitration). Methyl groups enhance steric hindrance.
Ethanone-Piperidine Chain Ketone undergoes nucleophilic additions (e.g., Grignard reactions). Piperidine participates in alkylation or acylation.

Catalytic and Solvent Systems

Reaction conditions are critical for yield optimization:

Reaction Step Catalyst/Solvent Yield Reference
Pyrrole cyclizationAcOH (acetic acid), reflux72–85%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O65–78%
Friedel-Crafts acylationAlCl₃, CH₂Cl₂, 0°C to RT60–70%
Piperidine substitutionK₂CO₃, DMF, 80°C82%

Derivatization and Functional Modifications

The compound serves as a precursor for diverse analogs:

  • Halogenation : Treatment with N-bromosuccinimide (NBS) selectively brominates the pyrrole ring at the 4-position .

  • Reduction : The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, altering pharmacological properties .

  • Piperidine Modifications : Alkylation of the piperidine nitrogen with methyl iodide or acyl chlorides enhances lipophilicity .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing CO and chlorinated byproducts (TGA analysis).

  • Photodegradation : UV exposure induces C-Cl bond cleavage, forming quinone-like derivatives (HPLC-MS confirmation) .

  • Hydrolytic Sensitivity : Stable under acidic conditions (pH 2–6) but degrades in basic media (pH > 9) via ketone hydrolysis .

Comparative Analysis with Analogous Compounds

Structural analogs exhibit varied reactivity:

Analog Key Difference Reactivity Profile
1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one Fluorine substituentEnhanced electrophilic substitution at para position; lower thermal stability.
1-(2-Chloropyridin-3-yl)prop-2-yn-1-one derivatives Alkyne linkageHigher susceptibility to oxidation; forms stable coordination complexes.

Scientific Research Applications

1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Key Analogs

Compound Name Phenyl Substituent Amine Side Chain Key Properties/Activity References
Target Compound 3,4-dichlorophenyl Piperidin-1-yl High lipophilicity; USP14 inhibition (inferred)
1B10 3-chloro-4-fluorophenyl Piperidin-1-yl Moderate activity in DUB assays
IU1-47 4-chlorophenyl Piperidin-1-yl Improved potency over early analogs
IU1 4-fluorophenyl Pyrrolidinyl Lower cell permeability vs. piperidine analogs
IU1-248 4-cyanophenyl 4-Hydroxypiperidin-1-yl Enhanced solubility; reduced membrane permeability

Substituent Effects on Activity

  • Halogenation: The 3,4-dichlorophenyl group in the target compound likely enhances binding affinity compared to mono-halogenated analogs (e.g., IU1-47 with 4-Cl). The dual chlorine atoms may engage in halogen bonding or fill hydrophobic pockets more effectively .
  • Amine Side Chain : Piperidinyl derivatives (target, 1B10, IU1-47) show superior activity to pyrrolidinyl analogs (IU1), as the six-membered piperidine ring better accommodates steric and electronic requirements of enzyme active sites .
  • Polar Modifications : Introducing a hydroxyl group (e.g., IU1-248’s 4-hydroxypiperidine) improves solubility but may reduce cell permeability due to increased polarity .

Pharmacokinetic and Physicochemical Properties

  • Permeability : PAMPA assays in suggest pyrrolidinyl analogs (IU1) have lower permeability than piperidinyl derivatives, aligning with the target compound’s piperidine advantage .

Role in USP14 Inhibition

The target compound’s structural analogs (e.g., IU1-47, 1B10) are documented as USP14 inhibitors, which attenuate proteasome-mediated protein degradation and enhance antigen presentation . The dichlorophenyl substitution may improve inhibitory potency by stabilizing interactions with USP14’s hydrophobic subpockets.

Limitations and Optimization

  • Toxicity : Halogenated aryl groups may increase metabolic stability but risk off-target effects.
  • Solubility : The target compound’s high lipophilicity could limit aqueous solubility, necessitating formulation strategies.

Biological Activity

The compound 1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one is a pyrrole-derived molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article aims to synthesize existing research findings regarding its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H24Cl2N2O2
  • Molecular Weight : 395.32 g/mol
  • CAS Number : [Not provided in search results]

Research indicates that compounds similar to this compound often function as kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. For instance, it has been noted that certain pyrrole derivatives exhibit selective inhibition of receptor tyrosine kinases (RTKs), which are often overactive in cancer cells .

Anticancer Properties

Several studies have explored the anticancer potential of pyrrole derivatives. For example:

  • Cell Line Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The presence of a 3,4-dichlorophenyl group has been associated with enhanced antiproliferative activity .
CompoundCell LineIC50 (µM)Reference
This compoundHT29<10
Similar Pyrrole DerivativeJurkat<5

Kinase Inhibition

The compound's structural features suggest it may act as a Type I kinase inhibitor , binding to the ATP-binding pocket of active kinases. This mechanism is crucial for inhibiting the growth of cancer cells by interrupting their signaling pathways .

Case Studies

A notable study involving a series of pyrrole-based compounds highlighted their effectiveness against specific kinases implicated in tumor growth. The results indicated that modifications to the pyrrole ring significantly influenced the binding affinity and selectivity towards different kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.